![molecular formula C8H15NO2 B13560816 9-Azabicyclo[3.3.1]nonane-2,6-diol CAS No. 35985-96-7](/img/structure/B13560816.png)
9-Azabicyclo[3.3.1]nonane-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo[331]nonane-2,6-diol is a bicyclic compound characterized by a nitrogen atom incorporated into its structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonane-2,6-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzyl-4-piperidone with benzyl acrylate, followed by thermal cyclization in the presence of dibutyltin oxide . This process yields the desired bicyclic structure with high specificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo[3.3.1]nonane-2,6-diol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Catalysts such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper complexes are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo[3.3.1]nonane-2,6-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9-Azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. For instance, it efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving copper complexes . The nitrogen atom in its structure plays a crucial role in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Oxabicyclo[3.3.1]nonane-2,6-diol: Similar in structure but contains an oxygen atom instead of nitrogen.
9-Azabicyclo[4.2.1]nona-2,4,7-trienes: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
9-Azabicyclo[3.3.1]nonane-2,6-diol is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to participate in various chemical reactions and its role as a catalyst in oxidation reactions highlight its versatility and importance in scientific research.
Eigenschaften
CAS-Nummer |
35985-96-7 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2 |
InChI-Schlüssel |
HUDZWSOGXNHVQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2CCC(C1N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
![Tert-butyl5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13560740.png)
![1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine](/img/structure/B13560748.png)
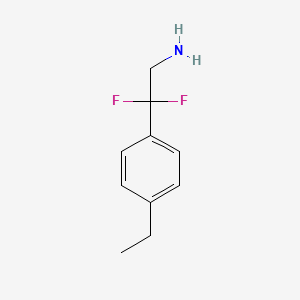

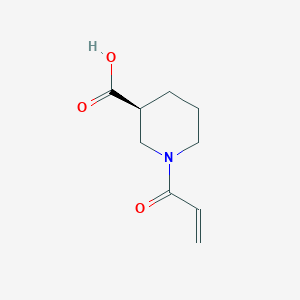
![(2E)-N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B13560758.png)
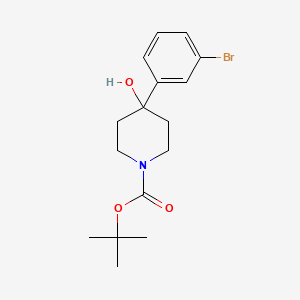


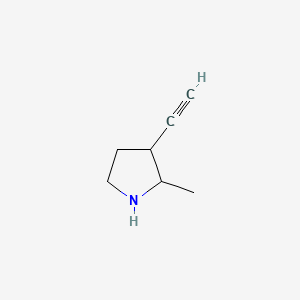

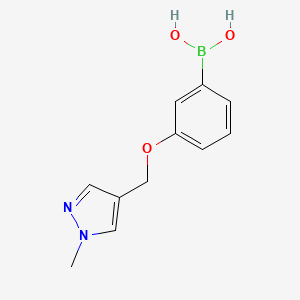
![4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride](/img/structure/B13560787.png)
